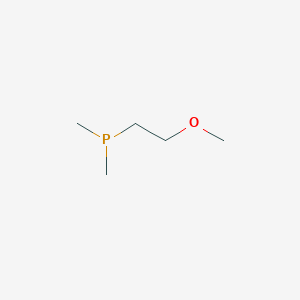
(2-Methoxyethyl)(dimethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)(dimethyl)phosphane is an organophosphorus compound with the molecular formula C5H13OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups: two methyl groups and one 2-methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(dimethyl)phosphane typically involves the reaction of dimethylphosphine with 2-methoxyethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
(CH3)2PH+CH3OCH2CH2Cl→(CH3)2PCH2CH2OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and products safely.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)(dimethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is (2-Methoxyethyl)(dimethyl)phosphine oxide.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives of the phosphine.
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)(dimethyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to donate electron density to metal centers makes it valuable in the formation of metal-phosphine complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, particularly those involving phosphorus-containing functional groups.
Medicine: Research into phosphine derivatives includes their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Methoxyethyl)(dimethyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates to metal centers in catalytic processes, facilitating various chemical transformations. The phosphorus atom in the compound donates electron density to the metal, stabilizing the metal-ligand complex and enabling catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxyethyl)diphenylphosphine
- (2-Methoxyethyl)diethylphosphine
- (2-Methoxyethyl)dimethylphosphine oxide
Uniqueness
(2-Methoxyethyl)(dimethyl)phosphane is unique due to its specific combination of a 2-methoxyethyl group and two methyl groups attached to the phosphorus atom. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in catalysis and organic synthesis that may not be achievable with other phosphines.
Propiedades
Número CAS |
144533-35-7 |
|---|---|
Fórmula molecular |
C5H13OP |
Peso molecular |
120.13 g/mol |
Nombre IUPAC |
2-methoxyethyl(dimethyl)phosphane |
InChI |
InChI=1S/C5H13OP/c1-6-4-5-7(2)3/h4-5H2,1-3H3 |
Clave InChI |
RYLKDKHFCDYHDO-UHFFFAOYSA-N |
SMILES canónico |
COCCP(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)


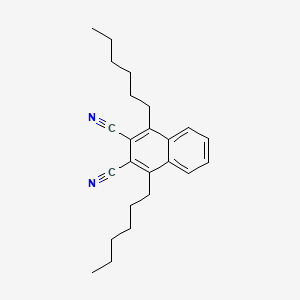
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
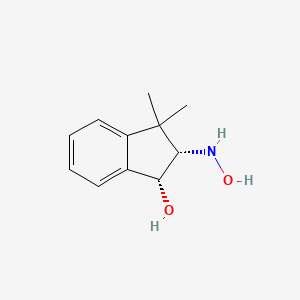
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
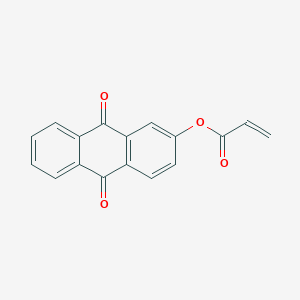
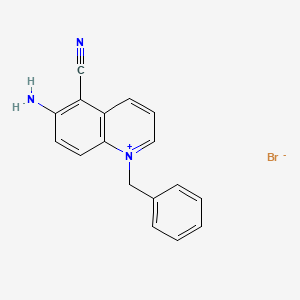
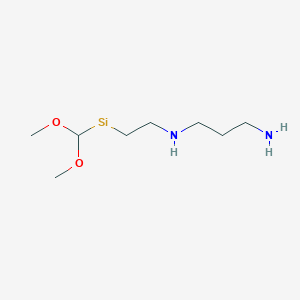
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)

